molecular formula C19H14Cl2FN5O3S B2826227 N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 888428-32-8

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No. B2826227
CAS RN: 888428-32-8
M. Wt: 482.31
InChI Key: CKJHAPDOCCVGPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve studying the compound’s chemical properties, such as its acidity or basicity .

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

A study discusses the reductive chemistry of a novel hypoxia-selective cytotoxin, highlighting its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This study may provide insights into the reductive properties and potential applications of similar compounds in targeting hypoxic tumor cells (Palmer et al., 1995).

Antimicrobial Applications

Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity. This suggests that similar compounds could have applications in developing new antimicrobial agents (Desai et al., 2013).

Synthesis and Characterization of Polymers

A study on the synthesis and characterization of novel aromatic polyimides shows the potential use of similar compounds in polymer science, particularly for creating materials with specific thermal and solubility properties (Butt et al., 2005).

Protein Kinase Inhibition

Research into protein kinase inhibitors introduces compounds with potential as broad-spectrum protein kinase inhibitors, indicating possible applications in cancer treatment (Russell et al., 2015).

Antiproliferative Activity and Molecular Docking

A study discusses the design, synthesis, and evaluation of a compound for its antiproliferative activity, including molecular docking studies to assess its potential in cancer therapy (Huang et al., 2020).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves the compound interacting with a specific target, such as a protein, in the body .

Safety and Hazards

This involves looking at the compound’s toxicity and any risks associated with handling or using it. It includes looking at safety data sheets and toxicology studies .

Future Directions

This could involve suggesting further studies that could be done to learn more about the compound. For example, if the compound is a drug, future directions could include clinical trials to test its effectiveness .

properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN5O3S/c20-11-6-5-9(7-12(11)21)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)10-3-1-2-4-13(10)22/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJHAPDOCCVGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

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